Ethyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate
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Description
The compound “Ethyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate” belongs to the class of organic compounds known as azabicyclo[2.1.1]hexanes . These are organic compounds containing a bicyclic structure of a six-member ring and a two-member ring, where one carbon atom is replaced by a nitrogen atom .
Molecular Structure Analysis
The molecular structure of similar compounds like “(1S,4R,5R)-5-ethyl-1-propylbicyclo[2.1.1]hexane” contains a total of 32 bonds; 12 non-H bonds, 3 rotatable bonds, 1 four-membered ring, and 2 five-membered rings .Chemical Reactions Analysis
The chemical reactions of similar compounds involve the use of photochemistry to access new building blocks via [2+2] cycloaddition . The system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds like “(1S,4R,5R)-5-ethyl-1-propylbicyclo[2.1.1]hexane” include a total of 32 bonds; 12 non-H bonds, 3 rotatable bonds, 1 four-membered ring, and 2 five-membered rings .Future Directions
Bicyclo[2.1.1]hexanes are playing an increasingly important role in the development of bio-active compounds, while being still underexplored from a synthetic accessibility point of view . Future research could focus on developing efficient and modular approaches toward new 1,2-disubstituted bicyclo[2.1.1]hexane modules .
Properties
IUPAC Name |
ethyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-2-11-8(10)7-5-3-6(7)9-4-5/h5-7,9H,2-4H2,1H3/t5-,6-,7+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNWXAPXSPNKKV-LYFYHCNISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2CC1NC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1[C@H]2C[C@@H]1NC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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